

Introduction: The Versatility of a Dihydropyran Building Block

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Compound of Interest

Compound Name:	5,6-Dihydro-2H-pyran-3-methanol
CAS No.:	14774-35-7
Cat. No.:	B080585

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5,6-Dihydro-2H-pyran-3-methanol is a bifunctional heterocyclic compound featuring a primary allylic alcohol appended to a dihydropyran ring.^{[1][2]} Its chemical structure, containing both a nucleophilic hydroxyl group and an electrophilic double bond, makes it a highly versatile and valuable building block in modern organic synthesis. This guide provides an in-depth exploration of its utility, focusing on key transformations that leverage its unique reactivity. The protocols and discussions herein are tailored for researchers and scientists engaged in the synthesis of complex molecules, particularly within the realms of natural products and medicinal chemistry, where the dihydropyran motif is a common feature in bioactive compounds.^{[3][4][5]}

Section 1: Enantioselective Epoxidation via Sharpless Asymmetric Epoxidation (SAE)

The allylic alcohol functionality in **5,6-Dihydro-2H-pyran-3-methanol** makes it an ideal substrate for the Sharpless Asymmetric Epoxidation (SAE). This powerful reaction allows for the conversion of the prochiral alkene into a chiral 2,3-epoxy alcohol with a high degree of stereocontrol.^{[6][7]} The resulting epoxide is a synthetically rich intermediate, primed for a variety of nucleophilic ring-opening reactions to introduce new stereocenters.

Causality and Mechanistic Insight: The success of the SAE lies in the formation of a chiral catalyst in situ. Titanium(IV) isopropoxide [Ti(OiPr)₄] and an enantiomerically pure dialkyl tartrate, such as diisopropyl tartrate (DIPT), form a dimeric complex. This complex coordinates both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP).[8] The chiral environment of the tartrate ligand dictates the facial selectivity of oxygen delivery from the coordinated TBHP to the double bond. The choice between (+)-DIPT and (-)-DIPT allows for the predictable synthesis of either enantiomer of the resulting epoxide, a crucial advantage in target-oriented synthesis.

Protocol 1: Sharpless Asymmetric Epoxidation

This protocol details the enantioselective epoxidation of **5,6-Dihydro-2H-pyran-3-methanol**.

Materials:

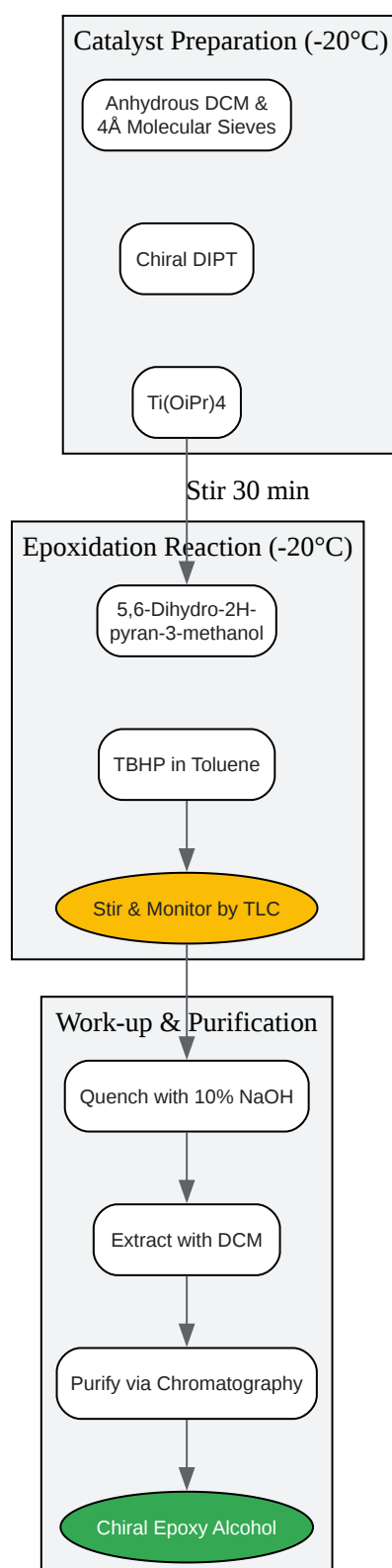
- **5,6-Dihydro-2H-pyran-3-methanol**
- Titanium(IV) isopropoxide [Ti(OiPr)₄]
- L-(+)-Diisopropyl tartrate (DIPT) or D-(-)-DIPT
- Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution)
- Powdered 4Å molecular sieves
- Anhydrous dichloromethane (DCM)
- 10% aqueous NaOH solution, pre-chilled to 0°C
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Flask Preparation:** Under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

- **Solvent Addition:** Add anhydrous DCM and cool the suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
- **Catalyst Formation:** To the cooled suspension, add the chiral DIPT (1.2 equivalents relative to Ti) followed by the slow, dropwise addition of Ti(OiPr)₄ (1.0 equivalent). Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral titanium-tartrate complex.
- **Substrate Addition:** Add a solution of **5,6-Dihydro-2H-pyran-3-methanol** in DCM to the reaction mixture.
- **Oxidant Addition:** Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP in toluene (2.0 equivalents) dropwise via syringe, ensuring the internal temperature is maintained below -15 °C.
- **Reaction Monitoring:** Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by adding a pre-chilled 10% aqueous NaOH solution. Remove the flask from the cooling bath and allow it to warm to room temperature while stirring vigorously for approximately 1 hour, or until the two phases become clear.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxy alcohol can be purified by flash column chromatography on silica gel.

Workflow for Sharpless Asymmetric Epoxidation



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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Section 2: Selective Allylic Oxidation to the Aldehyde

The primary alcohol of **5,6-Dihydro-2H-pyran-3-methanol** can be selectively oxidized to the corresponding aldehyde, (5,6-dihydro-2H-pyran-3-yl)methanal. This transformation provides a valuable electrophilic handle for subsequent carbon-carbon bond-forming reactions, such as Wittig, Grignard, or aldol reactions. A key challenge is to achieve this oxidation with high chemoselectivity, avoiding over-oxidation to the carboxylic acid or reaction at the allylic C-H bonds.

Causality and Method Selection: While classic oxidants like manganese dioxide (MnO_2) can be used for allylic alcohols, they often require large excesses and can suffer from reproducibility issues.[9] Modern methods offer milder and more reliable alternatives. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation is an excellent choice.[10] In this system, TEMPO acts as a catalyst, being oxidized to the active N-oxoammonium salt by a stoichiometric co-oxidant. This salt then oxidizes the alcohol to the aldehyde, regenerating TEMPO. This catalytic cycle allows for mild reaction conditions and high selectivity for primary alcohols.[10]

Data Presentation: Comparison of Oxidation Methods

Oxidation Method	Typical Oxidant System	Conditions	Selectivity for 1° Allylic Alcohols	Common Byproducts
TEMPO-mediated	TEMPO (cat.), NaOCl or BAIB	RT, CH_2Cl_2	High to Excellent	Minimal over-oxidation
Swern Oxidation	$(\text{COCl})_2$, DMSO, Et_3N	-78 °C to RT	Excellent	Stoichiometric sulfur waste
Dess-Martin	Dess-Martin Periodinane (DMP)	RT, CH_2Cl_2	Excellent	Stoichiometric iodine waste
Manganese Dioxide	Activated MnO_2	RT or Reflux	Good	Requires large excess of MnO_2

Protocol 2: TEMPO-Mediated Oxidation

This protocol describes the oxidation using TEMPO with (diacetoxyiodo)benzene (BAIB) as the stoichiometric co-oxidant.^[11]

Materials:

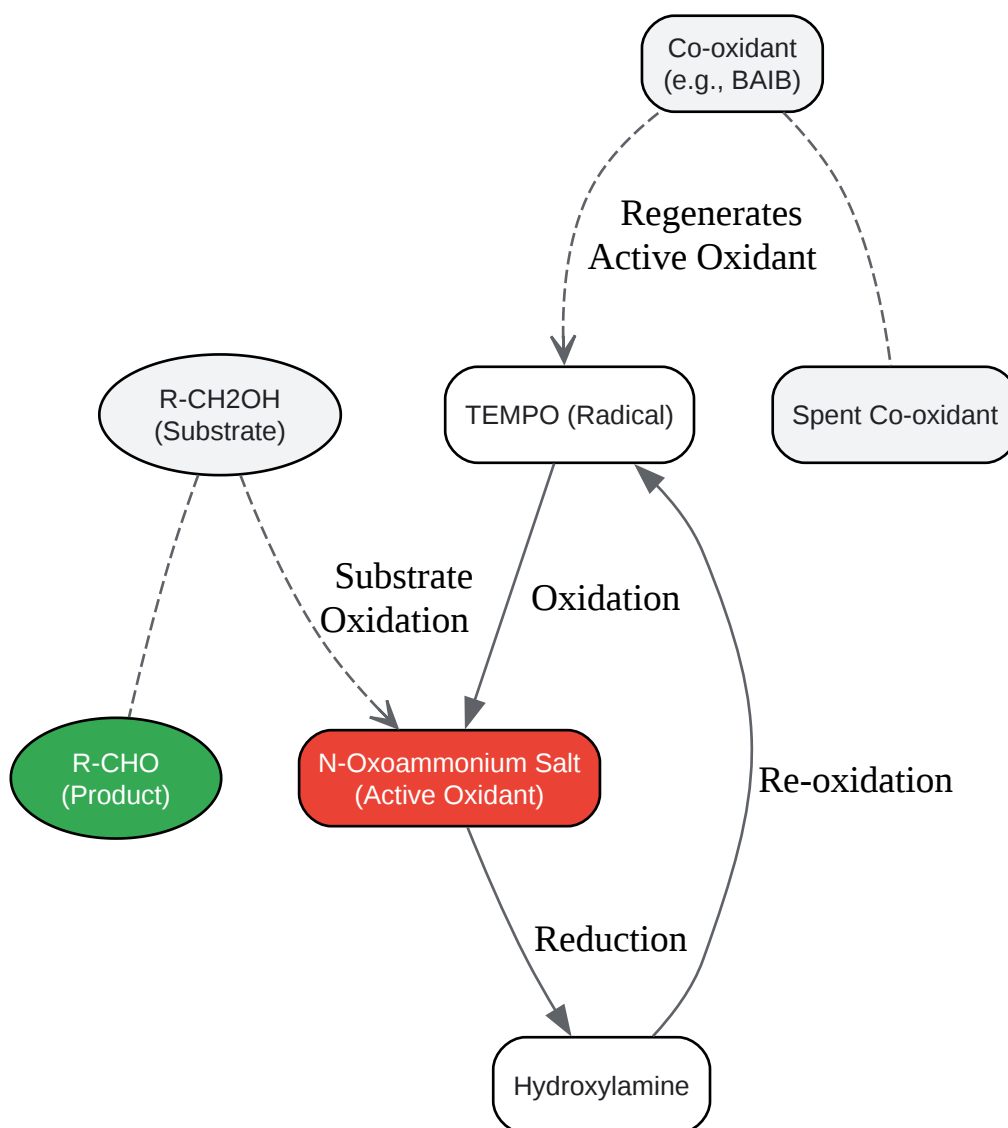
- **5,6-Dihydro-2H-pyran-3-methanol**
- TEMPO
- (Diacetoxyiodo)benzene (BAIB)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Initial Setup:** In a round-bottom flask, dissolve **5,6-Dihydro-2H-pyran-3-methanol** (1.0 eq) in DCM.
- **Co-oxidant Addition:** Add BAIB (1.5 eq) to the solution and stir at room temperature for approximately 30 minutes.
- **Catalyst Addition:** Add TEMPO (0.1 eq) to the reaction mixture.
- **Reaction:** Continue stirring at room temperature. The reaction is typically complete within 2-5 hours. Monitor the disappearance of the starting material by TLC.
- **Work-up:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ and then with brine.
- **Purification:** Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps.

but can be further purified by flash chromatography if necessary.

Catalytic Cycle of TEMPO-Mediated Oxidation



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Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Section 3: A Gateway to Bioactive Heterocycles

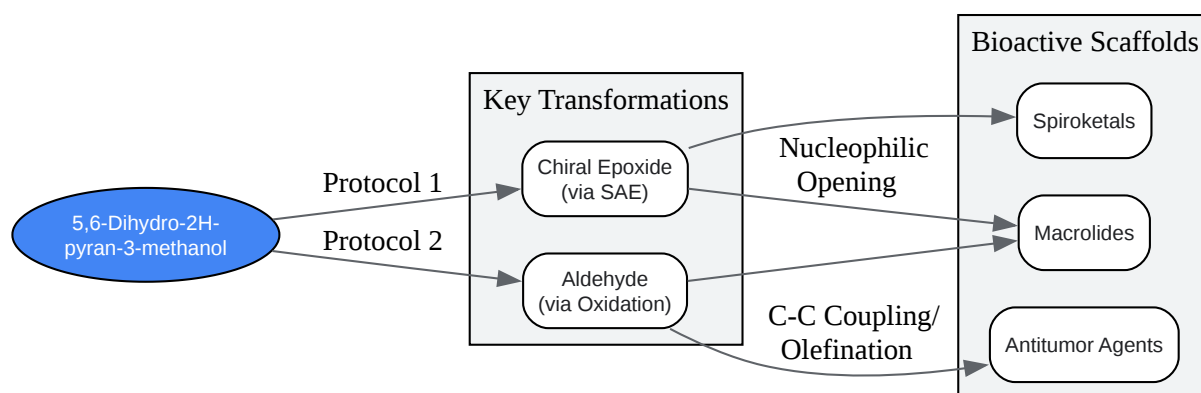
The dihydropyran core is a privileged scaffold found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.^{[3][4][5][12]} **5,6-Dihydro-2H-pyran-3-methanol**

and its derivatives serve as critical starting materials for the synthesis of these complex molecules. For instance, dihydropyran-based macrolides have been synthesized and shown to selectively inhibit PI3K α , a key enzyme in cancer signaling pathways.[3][4]

Synthetic Strategy: The products from the epoxidation and oxidation reactions described above are ideal precursors for building molecular complexity.

- The Chiral Epoxide: Can be opened by various nucleophiles (e.g., organocuprates, alkoxides, amines) to install substituents at the C2 or C3 position with defined stereochemistry, leading to trans-disubstituted pyran rings.
- The Aldehyde: Can undergo olefination reactions to extend the side chain, or be used in aldol or other condensation reactions to form larger, more complex structures.

Synthetic Utility of 5,6-Dihydro-2H-pyran-3-methanol Derivatives



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